molecular formula C19H13F3N4O3S2 B605369 AM-2099

AM-2099

Cat. No. B605369
M. Wt: 466.5 g/mol
InChI Key: VSUDRCZPHWUXEW-UHFFFAOYSA-N
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Patent
US09012443B2

Procedure details

A solution of 4-(2-methoxy-4-(trifluoromethyl)phenyl)quinazoline-7-sulfonyl chloride (Intermediate DDDD; 2.040 g, 5.06 mmol) and thiazol-2-amine (2.54 g, 25.3 mmol) in 40 mL of MeCN was treated with 1-methylimidazole (0.496 ml, 5.06 mmol) and was heated to reflux with a heat gun, and then allowed to stir at room one hour. The reaction mixture was concentrated and the material was purified by silica gel column chromatography (0 to 100% EtOAc/heptane) to yield 4-(2-methoxy-4-(trifluoromethyl)phenyl)-N-(thiazol-2-yl)quinazoline-7-sulfonamide (1.230 g, 2.64 mmol, 52.1% yield). 1H NMR (acetonitrile-d3) δ ppm: 9.42 (s, 1H), 8.52 (s, 1H), 7.95 (d, J=8.8 Hz, 1H), 7.77 (d, J=8.7 Hz, 1H), 7.58 (d, J=7.4 Hz, 1H), 7.45-7.51 (m, 2H), 7.01 (d, J=4.8 Hz, 1H), 6.64 (d, J=4.7 Hz, 1H), 3.76 (s, 3H). m/z (ESI) 467.0 (M+H)+
Name
4-(2-methoxy-4-(trifluoromethyl)phenyl)quinazoline-7-sulfonyl chloride
Quantity
2.04 g
Type
reactant
Reaction Step One
Quantity
2.54 g
Type
reactant
Reaction Step One
Quantity
0.496 mL
Type
reactant
Reaction Step One
Name
Quantity
40 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[CH3:1][O:2][C:3]1[CH:8]=[C:7]([C:9]([F:12])([F:11])[F:10])[CH:6]=[CH:5][C:4]=1[C:13]1[C:22]2[C:17](=[CH:18][C:19]([S:23](Cl)(=[O:25])=[O:24])=[CH:20][CH:21]=2)[N:16]=[CH:15][N:14]=1.[S:27]1[CH:31]=[CH:30][N:29]=[C:28]1[NH2:32].CN1C=CN=C1>CC#N>[CH3:1][O:2][C:3]1[CH:8]=[C:7]([C:9]([F:12])([F:11])[F:10])[CH:6]=[CH:5][C:4]=1[C:13]1[C:22]2[C:17](=[CH:18][C:19]([S:23]([NH:32][C:28]3[S:27][CH:31]=[CH:30][N:29]=3)(=[O:25])=[O:24])=[CH:20][CH:21]=2)[N:16]=[CH:15][N:14]=1

Inputs

Step One
Name
4-(2-methoxy-4-(trifluoromethyl)phenyl)quinazoline-7-sulfonyl chloride
Quantity
2.04 g
Type
reactant
Smiles
COC1=C(C=CC(=C1)C(F)(F)F)C1=NC=NC2=CC(=CC=C12)S(=O)(=O)Cl
Name
Quantity
2.54 g
Type
reactant
Smiles
S1C(=NC=C1)N
Name
Quantity
0.496 mL
Type
reactant
Smiles
CN1C=NC=C1
Name
Quantity
40 mL
Type
solvent
Smiles
CC#N

Conditions

Stirring
Type
CUSTOM
Details
to stir at room one hour
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
was heated
TEMPERATURE
Type
TEMPERATURE
Details
to reflux with a heat gun
CONCENTRATION
Type
CONCENTRATION
Details
The reaction mixture was concentrated
CUSTOM
Type
CUSTOM
Details
the material was purified by silica gel column chromatography (0 to 100% EtOAc/heptane)

Outcomes

Product
Details
Reaction Time
1 h
Name
Type
product
Smiles
COC1=C(C=CC(=C1)C(F)(F)F)C1=NC=NC2=CC(=CC=C12)S(=O)(=O)NC=1SC=CN1
Measurements
Type Value Analysis
AMOUNT: AMOUNT 2.64 mmol
AMOUNT: MASS 1.23 g
YIELD: PERCENTYIELD 52.1%
YIELD: CALCULATEDPERCENTYIELD 52.2%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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